molecular formula C15H14F3NO4 B13250339 1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid

1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B13250339
M. Wt: 329.27 g/mol
InChI Key: JISPMYHTTDBSMH-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid is a synthetic indole derivative characterized by:

  • A tert-butoxycarbonyl (Boc) group at the N1 position, serving as a protective group for amines in synthetic chemistry.
  • A trifluoromethyl (-CF₃) substituent at the C4 position, imparting electron-withdrawing effects and enhancing metabolic stability.
  • A carboxylic acid (-COOH) group at the C2 position, enabling further functionalization or salt formation.

This compound is likely utilized as an intermediate in pharmaceutical synthesis, leveraging the trifluoromethyl group's role in improving lipophilicity and bioavailability .

Properties

Molecular Formula

C15H14F3NO4

Molecular Weight

329.27 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)indole-2-carboxylic acid

InChI

InChI=1S/C15H14F3NO4/c1-14(2,3)23-13(22)19-10-6-4-5-9(15(16,17)18)8(10)7-11(19)12(20)21/h4-7H,1-3H3,(H,20,21)

InChI Key

JISPMYHTTDBSMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=C1C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The presence of the Boc protecting group and the trifluoromethyl group may influence the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the C4 Position

The C4 substituent critically influences electronic, physical, and biological properties. Key analogues include:

Compound Name C4 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound -CF₃ C₁₅H₁₆F₃NO₄ 331.29 (calc.) High lipophilicity; potential drug intermediate Hypothetical
1-[(tert-Butoxy)carbonyl]-4-fluoro-6-methyl-2,3-dihydro-1H-indole-2-carboxylic acid -F, -CH₃ (C6) C₁₅H₁₈FNO₄ 277.32 Partial saturation (dihydroindole) enhances solubility
1-[(tert-Butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid -CH₃ C₁₅H₁₉NO₄ 277.32 Electron-donating methyl group may reduce acidity of -COOH
1-(tert-Butoxycarbonyl)-4-methoxy-1H-indole-2-carboxylic acid -OCH₃ C₁₅H₁₇NO₅ 291.30 Methoxy group increases electron density; altered reactivity in cross-coupling

Key Observations:

  • Trifluoromethyl (-CF₃) : The strong electron-withdrawing nature of -CF₃ increases the acidity of the C2-carboxylic acid group compared to -CH₃ or -OCH₃ .
  • Fluorine (-F) : In dihydroindole derivatives (e.g., ), fluorine enhances metabolic stability and may improve blood-brain barrier penetration .
  • Methoxy (-OCH₃) : Electron-donating properties facilitate electrophilic substitutions but reduce stability under acidic conditions compared to Boc-protected analogues .
Boc Protection Strategies
  • Target Compound : Likely synthesized via Boc protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O), followed by trifluoromethylation at C4 using CF₃I or similar reagents.
  • Analogues: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a): Synthesized via CuCl₂-catalyzed cyclization of bis(indol-3-yl)propane-1,3-diones with diaza-1,3-dienes, achieving 98% yield . 4-Methoxy Analogue: Boc protection is stable under mild conditions but may require deprotection with TFA in downstream reactions .
Spectral Data Trends
  • ¹H NMR Shifts :
    • Trifluoromethyl groups cause deshielding of adjacent protons (e.g., C3-H in indole), leading to downfield shifts (~7.5–8.0 ppm) compared to methyl or methoxy analogues .
    • Boc groups exhibit characteristic tert-butyl signals at ~1.34 ppm (singlet) .
  • IR Spectroscopy :
    • Carboxylic acid C=O stretches appear at ~1680–1720 cm⁻¹, while Boc carbonyls absorb at ~1740–1765 cm⁻¹ .

Biological Activity

1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid (CAS Number: 2059938-56-4) is a compound of significant interest due to its unique chemical structure and potential biological activities. This indole derivative features a trifluoromethyl group, which is known to enhance biological activity in various contexts. The following sections will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14F3NO4
  • Molecular Weight : 331.29 g/mol
  • Structure : The compound contains an indole ring system with a tert-butoxycarbonyl protecting group and a trifluoromethyl substituent at the para position of the indole.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study : A study evaluated several indole derivatives for their ability to inhibit tumor cell viability. Compounds were tested against pediatric glioblastoma KNS42 cells, demonstrating IC50 values ranging from 2.34 to 9.06 µM for related indoles . Although specific data for the target compound is limited, the structural similarities suggest potential efficacy.

CompoundCell LineIC50 (µM)
Indole AKNS422.34
Indole BKNS429.06

Apoptosis Induction

Indole derivatives have been recognized for their role in apoptosis induction, a critical mechanism in cancer therapy. The structure-activity relationship (SAR) studies indicate that modifications on the indole core significantly affect apoptotic activity. For instance, certain substitutions at the 3-position of the indole ring have been shown to enhance apoptotic activity by promoting caspase activation in breast cancer cells (T47D) .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
  • Caspase Activation : Induction of apoptosis through caspase pathways has been documented in related indole compounds .
  • Targeting Specific Receptors : Some indoles act as ligands for cannabinoid receptors, influencing signaling pathways associated with cell proliferation and survival .

Structure-Activity Relationship (SAR)

The SAR analysis provides insight into how modifications to the indole structure can influence biological activity:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • tert-butoxycarbonyl Group : Often used as a protecting group, it may influence solubility and stability in biological environments.

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